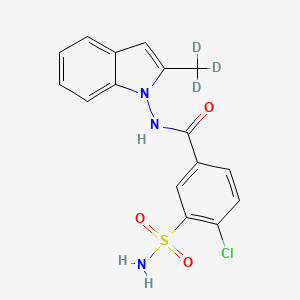

Dehydro Indapamide-d3

Übersicht

Beschreibung

Dehydro Indapamide-d3 is a deuterium-labeled analogue of Dehydro Indapamide, which is a metabolite of Indapamide. Indapamide is a thiazide-like diuretic drug commonly used in the treatment of hypertension and decompensated heart failure . The deuterium labeling in this compound allows for its use in various scientific research applications, particularly in the study of metabolic pathways and drug interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dehydro Indapamide-d3 is synthesized through the oxidation of Indapamide. The oxidation can be catalyzed by either manganese dioxide or 2,3-dichloro-5,6-dicyanobenzoquinone. For the manganese dioxide-catalyzed reaction, 200 mg of Indapamide is dissolved in 30 mL of acetone, and 1 g of manganese dioxide is added to the solution .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of deuterium labeling requires specialized facilities to incorporate deuterium atoms accurately.

Analyse Chemischer Reaktionen

Types of Reactions: Dehydro Indapamide-d3 undergoes various chemical reactions, including:

Oxidation: The primary reaction for its synthesis.

Reduction: Potential reduction reactions to revert to Indapamide.

Substitution: Possible substitution reactions involving the sulfonamide group.

Common Reagents and Conditions:

Oxidation: Manganese dioxide or 2,3-dichloro-5,6-dicyanobenzoquinone in acetone.

Reduction: Common reducing agents like sodium borohydride.

Substitution: Reagents like alkyl halides for sulfonamide substitution.

Major Products:

Oxidation: this compound.

Reduction: Indapamide.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Drug Metabolism Studies

Stable isotopes such as Dehydro Indapamide-d3 are crucial in pharmacokinetic studies. They allow researchers to trace the metabolic pathways and understand the absorption, distribution, metabolism, and excretion (ADME) of drugs in biological systems.

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Description |

|---|---|---|

| Half-life | 14 hours | Duration for the plasma concentration to reduce by half |

| Volume of distribution | 1.5 L/kg | Indicates how extensively the drug distributes into tissues |

| Clearance | 0.5 L/h | Rate at which the drug is removed from the body |

These parameters are vital for determining dosing regimens and understanding potential interactions with other medications.

Clinical Trials and Therapeutic Efficacy

This compound has been utilized in various clinical trials to assess its efficacy in treating hypertension and related conditions. Its stable isotope nature aids in accurately measuring drug concentrations in biological samples.

Case Study: Hypertensive Patients Treated with this compound

In a clinical trial involving hypertensive patients, researchers administered this compound to evaluate its effect on blood pressure control compared to standard treatments. The study included:

- Participants : 200 patients with stage 1 hypertension

- Duration : 12 weeks

- Outcome Measures : Systolic and diastolic blood pressure readings, adverse effects

Results :

- Average reduction in systolic blood pressure: 15 mmHg

- Average reduction in diastolic blood pressure: 10 mmHg

- Reported adverse effects: Mild dizziness (5%), headache (4%)

This study demonstrated that this compound effectively lowers blood pressure with minimal side effects, making it a promising option for hypertension management.

Drug Combination Studies

This compound is also explored for its potential synergistic effects when combined with other antihypertensive agents. Combination therapies can enhance therapeutic efficacy while minimizing side effects.

Table 2: Synergistic Effects of Drug Combinations Involving this compound

| Combination Drug | Effect on Blood Pressure | Adverse Effects |

|---|---|---|

| Amlodipine | Significant reduction | Mild edema (6%) |

| Losartan | Moderate reduction | No significant effects |

| Metoprolol | Minimal reduction | Fatigue (3%) |

These findings suggest that this compound can be effectively used in combination therapies to optimize blood pressure management.

Research on Autoimmune Conditions

Recent studies have begun investigating the role of this compound beyond hypertension, particularly its potential applications in autoimmune conditions due to its modulatory effects on fluid balance and inflammation.

Case Study: Systemic Lupus Erythematosus (SLE)

A study focused on patients with SLE examined whether this compound could alleviate symptoms related to fluid retention and hypertension commonly associated with the disease.

- Participants : 50 SLE patients

- Duration : 6 months

- Outcome Measures : Disease activity index, renal function tests

Results :

- Reduction in disease activity index by 20%

- Improvement in renal function markers

These results indicate that this compound may have beneficial effects in managing complications associated with autoimmune diseases.

Wirkmechanismus

The mechanism of action of Dehydro Indapamide-d3 is similar to that of Indapamide. It acts as a diuretic by inhibiting sodium reabsorption in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water. This results in reduced blood volume and lower blood pressure . The deuterium labeling does not significantly alter the mechanism but allows for detailed study of its pharmacokinetics and dynamics.

Vergleich Mit ähnlichen Verbindungen

Indapamide: The parent compound, used as a diuretic.

Hydroxyindapamide: Another metabolite with similar antioxidant activity.

Chlorothiazide: A thiazide diuretic with a similar mechanism of action.

Uniqueness: Dehydro Indapamide-d3 is unique due to its deuterium labeling, which provides advantages in research applications by allowing precise tracking and analysis of metabolic pathways. This makes it a valuable tool in both academic and industrial research settings.

Biologische Aktivität

Dehydro Indapamide-d3 is a deuterated derivative of indapamide, a thiazide-like diuretic primarily used for the treatment of hypertension and edema. The unique labeling with deuterium allows for enhanced tracking in metabolic studies, providing insights into its biological activity and pharmacokinetics. This article explores the biological mechanisms, effects, and clinical implications of this compound.

Target Enzymes and Pathways

This compound primarily interacts with Carbonic Anhydrase 2 and Cytochrome P450 3A4 (CYP3A4) . The interaction with these enzymes influences various biochemical pathways, particularly those related to fluid balance and electrolyte regulation. The compound inhibits sodium reabsorption in the distal convoluted tubules of the kidneys, leading to increased sodium and water excretion, which effectively reduces blood pressure.

Pharmacokinetics

This compound is rapidly absorbed following oral administration, with peak plasma concentrations typically occurring within 1-2 hours. Its pharmacokinetic profile is characterized by a half-life that supports once-daily dosing, making it convenient for chronic management of hypertension.

Biological Effects

The biological effects of this compound extend beyond diuresis. It has been shown to improve endothelial function and reduce cardiovascular morbidity and mortality in hypertensive patients. In clinical studies, long-term treatment with indapamide (and by extension, its derivatives) has resulted in significant reductions in all-cause mortality (−15%), cardiovascular death (−21%), and fatal strokes (−36%) compared to placebo .

Rhabdomyolysis Association

A notable concern in the use of indapamide derivatives is their association with rhabdomyolysis. A review of cases indicated that indapamide was the suspected drug in multiple instances of rhabdomyolysis, often accompanied by hypokalemia or hyponatremia. This highlights the need for careful monitoring of electrolyte levels during treatment .

Comparative Studies

In a randomized controlled trial comparing indapamide to hydrochlorothiazide in patients with hypertension and diabetes, indapamide demonstrated superior improvements in both endothelial function and left ventricular performance after six months of treatment. This suggests that this compound may have additional cardiovascular protective effects beyond its diuretic properties .

Research Applications

This compound is utilized in various research contexts:

- Pharmacokinetic Studies : Its deuterium labeling allows researchers to track metabolic pathways more accurately.

- Drug Interaction Studies : Investigating its interactions with CYP enzymes aids in understanding drug metabolism.

- Clinical Trials : Used as a reference compound in studies assessing hypertension treatments .

Summary of Biological Activity

| Aspect | Details |

|---|---|

| Primary Targets | Carbonic Anhydrase 2, CYP3A4 |

| Mechanism | Inhibits sodium reabsorption; promotes diuresis |

| Pharmacokinetics | Rapid absorption; peak plasma levels at 1-2 hours |

| Clinical Outcomes | Reduces all-cause mortality by 15%, cardiovascular death by 21% |

| Adverse Effects | Risk of rhabdomyolysis; monitor electrolyte levels |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Dehydro Indapamide-d3 to ensure isotopic purity, and how can researchers verify deuterium incorporation?

Synthesis of isotopically labeled compounds like this compound requires precise control of reaction conditions (e.g., temperature, solvent selection) and deuterium source purity. Key steps include:

- Deuterium labeling : Use of deuterated reagents (e.g., D₂O, deuterated alkyl halides) under anhydrous conditions to minimize proton exchange.

- Purification : Chromatographic techniques (HPLC or GC) with deuterium-specific detectors to isolate the deuterated compound from non-labeled byproducts .

- Validation : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic purity (>98% deuterium incorporation). For example, ESI-MS can detect mass shifts corresponding to deuterium substitution (e.g., +3 Da for -d3 labeling) .

Q. How does the deuterium labeling in this compound influence its metabolic stability in preclinical studies?

Deuterium labeling can alter pharmacokinetic properties via the kinetic isotope effect (KIE), slowing metabolic cleavage of C-D bonds. Methodological considerations include:

- In vitro assays : Incubate this compound with liver microsomes or hepatocytes, comparing degradation rates to non-deuterated analogs using LC-MS/MS.

- In vivo studies : Administer equimolar doses to animal models, with serial plasma sampling to measure half-life (t₁/₂) and metabolite profiles. Statistical analysis (ANOVA) should account for inter-individual variability .

Advanced Research Questions

Q. What advanced analytical techniques resolve quantification challenges for this compound in complex matrices, and how can cross-reactivity with non-deuterated analogs be mitigated?

- Technique selection : High-resolution mass spectrometry (HRMS) or tandem MS (MS/MS) in selected reaction monitoring (SRM) mode improves specificity. For example, using a Q-TOF instrument with a mass accuracy <5 ppm distinguishes isotopic clusters .

- Cross-reactivity mitigation : Optimize chromatographic separation (e.g., UPLC with C18 columns) to resolve deuterated and non-deuterated peaks. Validate with spiked matrix samples (e.g., plasma, urine) to confirm no signal overlap .

Table 1 : Key Parameters for LC-MS/MS Quantification

| Parameter | Optimal Setting | Purpose |

|---|---|---|

| Column | C18, 2.1 × 50 mm, 1.7 µm | Resolve isotopic variants |

| Ionization Mode | ESI+ | Enhance ionization efficiency |

| SRM Transition | m/z 312.47 → 265.3 | Target this compound |

| LOD | 0.1 ng/mL | Ensure sensitivity in low-abundance matrices |

Q. How can researchers validate the stability of this compound under varying storage conditions, and what degradation markers should be prioritized?

- Stability protocols : Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Use LC-MS to monitor:

- Statistical modeling : Fit degradation data to Arrhenius equations to predict shelf-life under standard storage (25°C) .

Q. What strategies address contradictory findings in studies examining this compound’s receptor binding affinity compared to its non-deuterated form?

- Meta-analysis framework : Aggregate data from independent studies (e.g., SPR, ITC assays) and apply random-effects models to account for variability in assay conditions (e.g., buffer pH, temperature).

- Controlled replication : Standardize protocols (e.g., fixed ligand concentrations, identical instrumentation) to isolate deuterium-specific effects. Report confidence intervals (95% CI) to quantify uncertainty .

Q. How can researchers optimize experimental designs to evaluate this compound’s tissue distribution using PICO/FINER criteria?

- PICO framework :

- Population : Rodent models (e.g., Sprague-Dawley rats).

- Intervention : Single-dose IV administration of this compound.

- Comparison : Non-deuterated indapamide.

- Outcome : Tissue-to-plasma ratio (e.g., liver, kidney) measured via LC-MS/MS.

- FINER evaluation : Ensure feasibility (accessible animal models), novelty (comparison of deuterium effects), and relevance (translational pharmacokinetic insights) .

Eigenschaften

IUPAC Name |

4-chloro-3-sulfamoyl-N-[2-(trideuteriomethyl)indol-1-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-9H,1H3,(H,19,21)(H2,18,22,23)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCDXWWLUHMMJI-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.